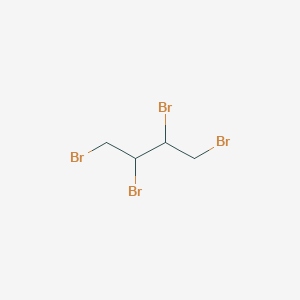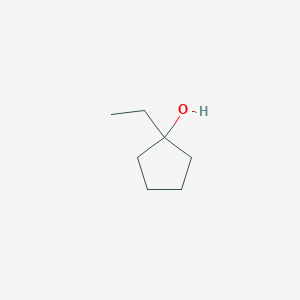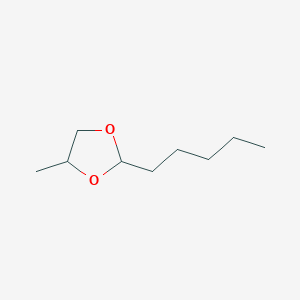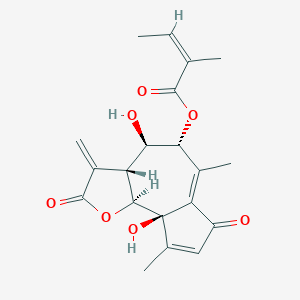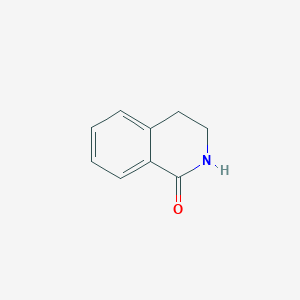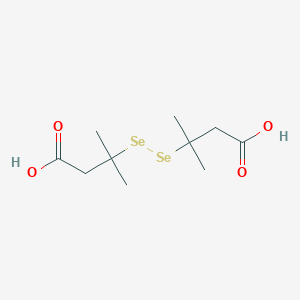
Butyric acid, 3,3'-diselenobis[3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 3,3'-diselenobis[3-methyl-'] is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of butyric acid, which is a short-chain fatty acid that is naturally produced in the human body. The addition of selenium atoms to the butyric acid molecule creates a new compound with unique properties and potential benefits for scientific research.
Wirkmechanismus
The mechanism of action of butyric acid, 3,3'-diselenobis[3-methyl-'] is not fully understood. However, studies have suggested that it works by inducing apoptosis (cell death) in cancer cells and inhibiting the growth of new blood vessels that supply nutrients to tumors. It may also work by modulating the immune system and reducing inflammation in the body.
Biochemische Und Physiologische Effekte
Butyric acid, 3,3'-diselenobis[3-methyl-'] has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It can also decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can damage cells and DNA. Additionally, it can increase the activity of certain enzymes that are involved in detoxification and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using butyric acid, 3,3'-diselenobis[3-methyl-'] in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of butyric acid, 3,3'-diselenobis[3-methyl-'] in scientific research. One area of interest is in the development of new cancer therapies. Studies have shown that this compound can enhance the effectiveness of existing cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
In conclusion, butyric acid, 3,3'-diselenobis[3-methyl-'] is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and biology.
Synthesemethoden
The synthesis of butyric acid, 3,3'-diselenobis[3-methyl-'] involves the reaction of butyric acid with selenium powder in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
Wissenschaftliche Forschungsanwendungen
Butyric acid, 3,3'-diselenobis[3-methyl-'] has potential applications in various scientific research fields. One of the primary applications is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
1599-27-5 |
|---|---|
Produktname |
Butyric acid, 3,3'-diselenobis[3-methyl- |
Molekularformel |
C10H18O4Se2 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
3-[(1-carboxy-2-methylpropan-2-yl)diselanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UJTWQTXGKNKDDM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Kanonische SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Synonyme |
3,3'-Diselenobis(3-methylbutyric acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



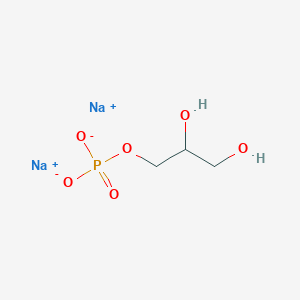
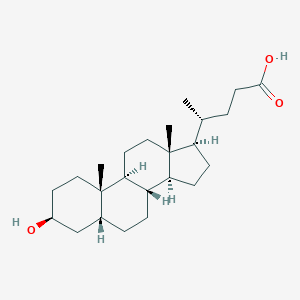
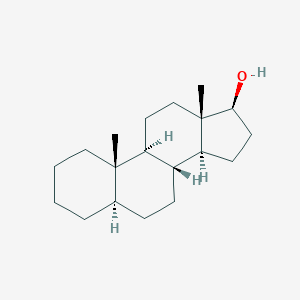
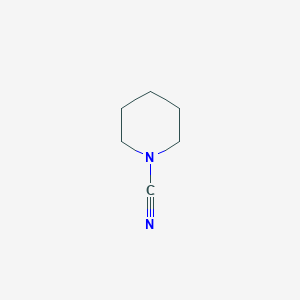
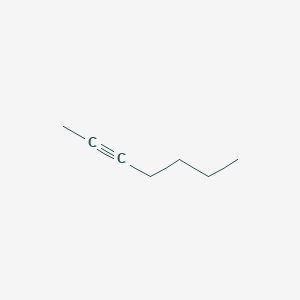
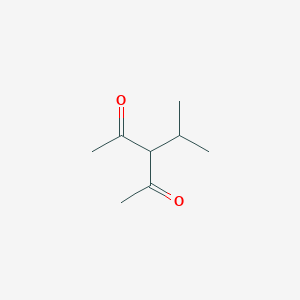
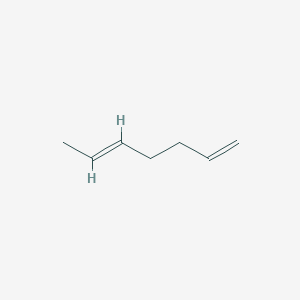
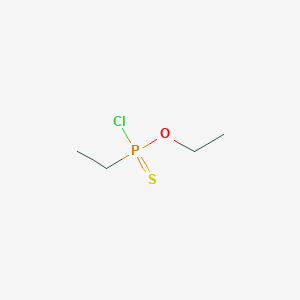
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)
